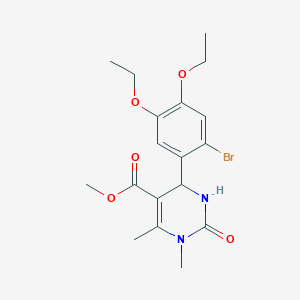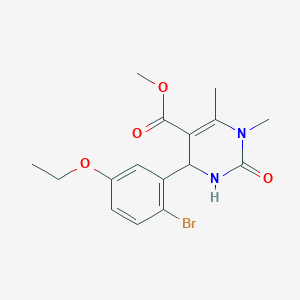![molecular formula C26H24N4OS B308183 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308183.png)
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine, also known as DMXB-A, is a chemical compound that has been widely studied for its potential therapeutic applications. DMXB-A belongs to the class of benzoxazepine derivatives, which have been found to exhibit a range of biological activities. In
作用機序
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine acts as a selective agonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7nAChR has been found to have a range of effects on neuronal function, including modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis. This compound has also been found to protect against oxidative stress and cell death in models of neurodegenerative disease. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
実験室実験の利点と制限
One advantage of 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is its selectivity for the α7nAChR, which allows for specific targeting of this receptor in experimental studies. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve significant effects at lower doses.
将来の方向性
There are many potential future directions for research on 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One area of interest is the development of more potent analogs of this compound that could be used in therapeutic applications. Another area of interest is the exploration of the effects of this compound on other biological systems, such as the immune system and the cardiovascular system. Finally, further research is needed to fully understand the mechanisms underlying the effects of this compound on neuronal function and to identify potential therapeutic applications.
合成法
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenyl isocyanate with 4-methylbenzyl mercaptan in the presence of a base. The reaction yields this compound as a white solid, which can be purified using standard techniques such as recrystallization.
科学的研究の応用
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been studied extensively for its potential use as a therapeutic agent. It has been found to exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and analgesic effects. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
特性
分子式 |
C26H24N4OS |
|---|---|
分子量 |
440.6 g/mol |
IUPAC名 |
6-(2,5-dimethylphenyl)-3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C26H24N4OS/c1-16-9-12-19(13-10-16)15-32-26-28-25-23(29-30-26)20-6-4-5-7-22(20)27-24(31-25)21-14-17(2)8-11-18(21)3/h4-14,24,27H,15H2,1-3H3 |
InChIキー |
BJKMESRJLQLHIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=C(C=CC(=C5)C)C)N=N2 |
正規SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=C(C=CC(=C5)C)C)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Acetyl-6-(2-methoxyphenyl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308101.png)
![6-(3-Bromo-5-chloro-2-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308102.png)
![1-[6-(1-methyl-1H-pyrrol-2-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308103.png)
![2-Imino-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B308107.png)
![(5Z)-2-amino-5-[(2-chloro-5-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308108.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B308109.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308111.png)

![8-(Benzyloxy)-2-[2-(3,4-dimethoxyphenyl)vinyl]quinoline](/img/structure/B308113.png)

![(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B308117.png)
![2-[4-[(Z)-[2-(4-chlorophenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B308118.png)
![4-({2-[(4-Chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B308119.png)